molecular formula C17H13FN2O2 B3042439 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-73-1

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3042439
CAS No.: 618102-73-1
M. Wt: 296.29 g/mol
InChI Key: KPVMIESWDPRMGV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-73-1) is a pyrazole derivative with the molecular formula C₁₇H₁₃FN₂O₂ and a molecular weight of 296.3 g/mol . The compound features a pyrazole core substituted with a 4-fluorophenyl group at the 3-position and a p-tolyl (4-methylphenyl) group at the 1-position, with a carboxylic acid moiety at the 5-position. This structure grants it distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. It is typically synthesized via condensation reactions of chalcones with hydrazine derivatives in the presence of aliphatic acids .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-2-8-14(9-3-11)20-16(17(21)22)10-15(19-20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVMIESWDPRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162856
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-73-1
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618102-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

    Introduction of the P-tolyl Group: The P-tolyl group can be introduced through a similar coupling reaction or via direct alkylation of the pyrazole ring.

Industrial Production Methods

Industrial production of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed.

    Coupling Reactions: Palladium catalysts, boronic acids, and suitable bases (e.g., potassium carbonate) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in pharmaceutical research.

  • Antimicrobial Properties : Pyrazole derivatives, including this compound, have shown potential as antimicrobial agents. Studies indicate that modifications in the pyrazole structure can enhance efficacy against various bacterial strains .
  • Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. Specific derivatives have been investigated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
  • Anti-inflammatory Effects : Some studies suggest that compounds with pyrazole structures may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves several steps:

  • Starting Materials : The synthesis often begins with 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, which is reacted with suitable reagents under controlled conditions to yield the desired carboxylic acid derivative .
  • Reaction Conditions : Common methods include refluxing the reactants in ethanol or dimethylformamide (DMF) to facilitate the formation of the pyrazole ring and subsequent functionalization .

Structural Characteristics

The structural features of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid contribute to its biological activity:

  • Molecular Configuration : The compound's molecular formula is C16H14FN2O2C_{16}H_{14}FN_2O_2 with a molecular weight of approximately 268.29 g/mol . Its structure includes a pyrazole ring substituted with a fluorophenyl and a tolyl group, which are crucial for its interaction with biological targets.
  • Crystallographic Data : Studies have provided detailed crystallographic data, revealing the compound's conformation and intermolecular interactions. For instance, hydrogen bonding patterns and dihedral angles between rings can significantly influence its biological properties .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The fluorophenyl and P-tolyl groups can enhance binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Pyrazole derivatives often exhibit variations in dihedral angles between aromatic rings, influencing their planarity and intermolecular interactions. For example:

  • Compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Dihedral angle = 4.64° between pyrazole and fluorophenyl rings.
  • Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one): Dihedral angles = 10.53° and 9.78° for two independent molecules in the asymmetric unit .

Substituent Effects on Physicochemical Properties

Substituents significantly impact molecular weight, solubility, and bioactivity:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties
Target Compound 4-Fluorophenyl (3), p-tolyl (1) 296.3 Moderate lipophilicity due to p-tolyl
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methyl (1), 4-Fluorophenyl (5) 220.2 Higher solubility (smaller substituent)
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3-Fluorophenyl (1), CF₃ (5) 274.2 Enhanced electronegativity (CF₃ group)
3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Dichloro-fluorophenyl (3), 4-methoxyphenyl (1) 385.2 High lipophilicity (Cl, OCH₃ groups)
  • Halogenation : Bromo or chloro substituents (e.g., in ) improve metabolic stability but reduce solubility.

Biological Activity

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. This article reviews the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound is synthesized through a reaction involving 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and other reagents under controlled conditions. The synthesis process typically yields a white crystalline solid, with a melting point around 251 °C .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. Specifically, 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid has been evaluated for its effects on various cancer cell lines.

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 7.01 µM to 14.31 µM against different cell lines, indicating potent growth inhibition .

The anticancer effects are attributed to the compound's ability to inhibit key cellular pathways:

  • Tubulin Polymerization : It acts as an inhibitor of tubulin polymerization, which is crucial for cell division.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing further proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Studies have reported its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models.

Case Studies and Research Findings

StudyFindingsCell LineIC50 (µM)
Xia et al. (2022)Induced apoptosis and inhibited growthA54949.85
Fan et al. (2022)Induced autophagy without apoptosisNCIH4600.95
Wang et al. (2022)Inhibited Aurora-A kinaseHCT1160.067
Li et al. (2022)Significant binding to tubulinMCF-714.31

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. For instance:

  • Fluorine Substitution : The presence of fluorine at the para position enhances lipophilicity and may improve binding affinity to target proteins.
  • Toluene Moiety : The p-tolyl group contributes to the overall hydrophobic character of the molecule, which is beneficial for cellular uptake .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-fluorophenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation of appropriate precursors. For example, ethyl acetoacetate derivatives can react with substituted phenylhydrazines under reflux in ethanol, followed by hydrolysis of the ester group using aqueous NaOH or KOH to yield the carboxylic acid moiety . Alternative methods involve Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents at the pyrazole core. Key steps include:

  • Cyclocondensation : Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives are reacted with arylboronic acids in degassed DMF/H₂O mixtures using Pd(PPh₃)₄ as a catalyst .
  • Hydrolysis : The ester intermediate is treated with 2M NaOH at 80°C for 4–6 hours to generate the carboxylic acid .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and carboxylic acid (δ ~12–13 ppm for -COOH) groups. Substituent effects on chemical shifts help confirm regiochemistry .
    • IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the pyrazole ring conformation and substituent orientations. SHELXL is widely used for refinement, with R-factors < 0.05 ensuring accuracy .

Advanced: How can crystallization challenges be addressed for structural analysis?

Crystallization difficulties often arise from flexible substituents or polar functional groups. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) to modulate polarity.
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered crystal growth.
  • Additives : Trace acetic acid can protonate the carboxylic acid group, enhancing crystallinity .
    For twinned crystals, SHELXL’s TWIN/BASF commands enable refinement against complex diffraction data .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

  • Fluorophenyl Group : The electron-withdrawing fluorine atom enhances metabolic stability and influences π-π stacking in protein binding pockets. Replacements with chloro or methyl groups reduce potency in enzyme inhibition assays .
  • p-Tolyl Group : Methyl substitution at the para position improves hydrophobic interactions in target sites. Ortho/meta analogs show steric clashes in docking studies .
  • Carboxylic Acid : Ester or amide derivatives exhibit reduced binding affinity in kinase assays, highlighting the importance of the free acid for hydrogen bonding .

Advanced: What computational methods are used to model interactions with biological targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predict binding modes to receptors like COX-2 or kinases. Protonation states of the carboxylic acid are optimized at physiological pH .
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental bioactivity .

Advanced: How should contradictory biological activity data be resolved?

Discrepancies in IC₅₀ values or binding affinities may stem from:

  • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) alter ionization of the carboxylic acid. Validate results under standardized protocols .
  • Impurity Profiles : HPLC-MS (≥95% purity) ensures intermediates or byproducts (e.g., ester hydrolysis residues) do not skew data .
  • Target Polymorphism : Screen against multiple isoforms (e.g., COX-1 vs. COX-2) to confirm selectivity .

Advanced: What strategies optimize in vitro biological activity evaluation?

  • Cell-Free Assays : Use recombinant enzymes (e.g., human carbonic anhydrase IX) with fluorogenic substrates for high-throughput screening .
  • Cellular Models : Prioritize compounds with logP < 3.5 (calculated via ChemDraw) to ensure membrane permeability in MTT assays .
  • Metabolic Stability : Incubate with liver microsomes (human or murine) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid

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